molecular formula C12H15BFNO4 B1309288 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 425378-68-3

2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1309288
M. Wt: 267.06 g/mol
InChI Key: FXEVKZIXXGDLFW-UHFFFAOYSA-N
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Description

The compound 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing heterocycle with potential applications in various chemical reactions due to the presence of a boron atom that can act as a Lewis acid. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs are discussed, which can provide insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related boron-containing heterocycles, such as 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by choosing appropriate starting materials and reaction conditions that introduce the fluoro and nitro substituents on the phenyl ring.

Molecular Structure Analysis

The molecular structure of boron-containing heterocycles is characterized by the presence of a 1,3,2-dioxaborinane ring, which in the case of 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, is nearly planar . This planarity suggests that there is delocalization of the formal positive charge within the heterocyclic ring, which could also be expected in the structure of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Chemical Reactions Analysis

The presence of a Lewis acidic boron atom in boron-containing heterocycles can facilitate various chemical reactions. However, the specific reactivity of 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not detailed in the provided papers. Nonetheless, the related compound 2,2-difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane is noted for its unusual degree of hydrolytic stability , which could imply that the compound may also exhibit similar stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of boron-containing heterocycles can be influenced by their molecular structure. For example, the nearly planar dioxaborinane ring and the delocalization of charge can affect the compound's stability and reactivity . Additionally, the use of 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane as a probe for determining rates of ion pair formations suggests that the fluoro substituent in the compound of interest may also play a role in its physical properties and reactivity in solution.

Scientific Research Applications

Synthesis and Material Applications

  • Synthesis of Pinacolylboronate-Substituted Stilbenes: Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized for potential use in Liquid Crystal Display (LCD) technology and as intermediates for conjugated polyenes. Ongoing biological testing aims to identify their therapeutic potential for Neurodegenerative diseases (Das et al., 2015).

Structural and Physical Properties

  • Crystal Structure and DFT Study: Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds were studied for their crystal structure and conformational properties. Density Functional Theory (DFT) analyses revealed insights into the physicochemical properties of these compounds (Huang et al., 2021).

Organic Chemistry and Polymer Synthesis

  • Synthesis of Boron-Containing Polyene Systems: These compounds are used to synthesize boron-capped polyenes, highlighting their role as intermediates in the synthesis of new materials for technological applications, such as displays (Das et al., 2015).
  • Precision Synthesis of Poly(3-hexylthiophene): The compound's derivatives played a crucial role in the precision synthesis of poly(3-hexylthiophene), a polymer with potential applications in electronics and material science (Yokozawa et al., 2011).

properties

IUPAC Name

2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-7-8(15(16)17)5-6-10(9)14/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEVKZIXXGDLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397065
Record name 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

425378-68-3
Record name 2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 425378-68-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Citations

For This Compound
1
Citations
L Wang, JK Pratt, T Soltwedel… - Journal of medicinal …, 2017 - ACS Publications
Members of the BET family of bromodomain containing proteins have been identified as potential targets for blocking proliferation in a variety of cancer cell lines. A two-dimensional …
Number of citations: 65 pubs.acs.org

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